molecular formula C21H17NO4 B310327 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide

Cat. No. B310327
M. Wt: 347.4 g/mol
InChI Key: MGZUUYFXLQOCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide, also known as NBQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It is a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. NBQX has been studied extensively for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide acts as a non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor that is involved in excitatory neurotransmission in the brain. By blocking the activity of the AMPA receptor, N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide reduces the flow of calcium ions into neurons, which can help to prevent neuronal damage and cell death.
Biochemical and Physiological Effects:
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide has been shown to have a variety of biochemical and physiological effects in the brain. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in excitatory signaling in the brain. N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide has also been shown to reduce the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a signaling molecule that is involved in a variety of physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide is its specificity for the AMPA receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, one limitation of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide is that it is a non-competitive antagonist, which means that it can only block the activity of the AMPA receptor, but cannot activate it. This can make it difficult to study the effects of AMPA receptor activation in the absence of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide.

Future Directions

There are several potential future directions for research on N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide. One area of interest is the development of more selective AMPA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in exploring the potential of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide as a neuroprotective agent in other neurological disorders, such as traumatic brain injury and multiple sclerosis.

Synthesis Methods

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-naphthylacetic acid with 6-acetyl-1,3-benzodioxole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product.

Scientific Research Applications

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. In addition, N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C21H17NO4/c1-13(23)17-10-19-20(26-12-25-19)11-18(17)22-21(24)9-15-7-4-6-14-5-2-3-8-16(14)15/h2-8,10-11H,9,12H2,1H3,(H,22,24)

InChI Key

MGZUUYFXLQOCNU-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CC3=CC=CC4=CC=CC=C43)OCO2

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CC3=CC=CC4=CC=CC=C43)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.